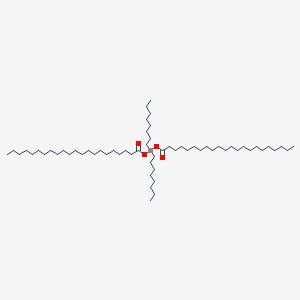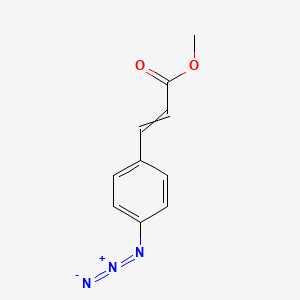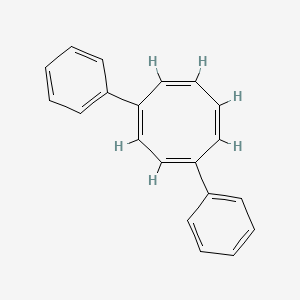
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene is an organic compound characterized by a cyclooctatetraene ring with phenyl groups attached at the 1 and 4 positions. This compound is notable for its unique structural configuration, which includes alternating double bonds and phenyl substituents, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenyl-substituted acetylenes and their subsequent cyclization through a series of reactions that include hydrogenation and dehydrogenation steps. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of the desired cyclooctatetraene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cyclooctane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted cyclooctatetraenes.
科学的研究の応用
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of cyclooctatetraenes and their derivatives.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound and its derivatives are used in the synthesis of advanced materials, including polymers and organic semiconductors.
作用機序
The mechanism by which (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene exerts its effects involves interactions with various molecular targets. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors, thereby modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclooctatetraene: A parent compound with a similar ring structure but without phenyl substituents.
1,3,5,7-Tetraphenylcyclooctatetraene: A derivative with phenyl groups at all four positions of the cyclooctatetraene ring.
Biphenyl: A simpler compound with two phenyl rings connected by a single bond, lacking the cyclooctatetraene ring.
Uniqueness
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C20H16 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC名 |
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C20H16/c1-3-9-17(10-4-1)19-13-7-8-14-20(16-15-19)18-11-5-2-6-12-18/h1-16H/b8-7?,13-7-,14-8-,16-15?,19-13?,19-15+,20-14?,20-16+ |
InChIキー |
PLPHPKVOPXZCCM-UYXZOMBCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C/2=C/C=C(\C=C/C=C2)/C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



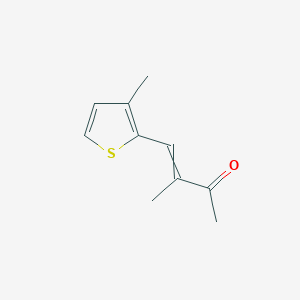
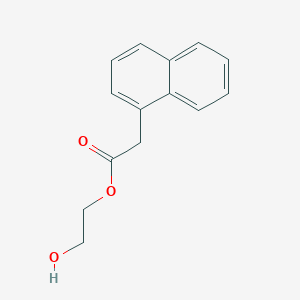
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)


![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

